2',5'-Dichloro-4'-nitroacetophenone

Description

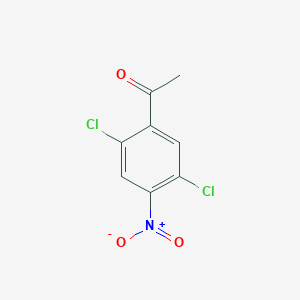

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dichloro-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO3/c1-4(12)5-2-7(10)8(11(13)14)3-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBDIJMXMPNTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 ,5 Dichloro 4 Nitroacetophenone

Classical Synthetic Approaches to Nitroacetophenones and Halogenated Acetophenones

The synthesis of complex molecules like 2',5'-dichloro-4'-nitroacetophenone is grounded in well-established electrophilic aromatic substitution reactions. Understanding these foundational methods—Friedel-Crafts acylation, nitration, and halogenation—is essential to comprehending the specific routes to the target compound.

Nitration Reactions in the Synthesis of Substituted Acetophenones

Aromatic nitration is the process of introducing a nitro group (-NO₂) onto an aromatic ring, a classic example of electrophilic aromatic substitution. libretexts.org The reaction is most commonly achieved by using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. libretexts.orgmasterorganicchemistry.com

The regiochemical outcome of nitration is dictated by the existing substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the acetyl group (-COCH₃) in acetophenone (B1666503), are deactivating and act as meta-directors. automate.video Conversely, halogens are deactivating but are ortho, para-directors. libretexts.org When multiple substituents are present, the position of nitration is determined by the combined directing effects of all groups. For example, the nitration of p-dichlorobenzene yields 1,4-dichloro-2-nitrobenzene (B41259), as the incoming nitro group is directed to a position ortho to one of the chlorine atoms. wikipedia.orgprepchem.com

Halogenation Procedures in the Synthesis of Substituted Acetophenones

Aromatic halogenation involves the substitution of a hydrogen atom on an aromatic ring with a halogen (Cl, Br, I). libretexts.org This electrophilic aromatic substitution typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule (e.g., Cl₂ or Br₂) and increase its electrophilicity. wikipedia.org Some highly activated aromatic compounds, like phenols, can be halogenated without a catalyst. wikipedia.org

When halogenating a substituted benzene, the regioselectivity is governed by the directing effects of the pre-existing group. For example, halogenation of an acetophenone derivative would be influenced by the meta-directing acetyl group and any other substituents on the ring. libretexts.org It is crucial to distinguish this from the alpha-halogenation of ketones, where the halogen substitutes a hydrogen on the carbon adjacent to the carbonyl group, a reaction that proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively. nih.gov For the synthesis of the title compound, aromatic halogenation is the relevant procedure.

Targeted Synthetic Routes for 2',5'-Dichloro-4'-nitroacetophenone

The synthesis of 2',5'-dichloro-4'-nitroacetophenone (1) requires a strategic sequence of reactions to install the three substituents in the correct positions on the aromatic ring.

Stepwise Functionalization Strategies

The most logical and commonly employed strategy for synthesizing 2',5'-dichloro-4'-nitroacetophenone involves a two-step sequence starting from 1,4-dichlorobenzene (B42874).

Step 1: Friedel-Crafts Acylation of 1,4-Dichlorobenzene

The first step is the Friedel-Crafts acylation of 1,4-dichlorobenzene with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as AlCl₃. This reaction yields 2',5'-dichloroacetophenone (B105169) (2). sigmaaldrich.comsigmaaldrich.com

Step 2: Nitration of 2',5'-Dichloroacetophenone

The second step involves the electrophilic nitration of the 2',5'-dichloroacetophenone intermediate. This is the crucial step that introduces the nitro group to form the final product. The reaction is typically carried out with a mixture of concentrated nitric and sulfuric acid. The regiochemical outcome is determined by the directing effects of the three existing substituents:

Acetyl Group (-COCH₃): Strongly deactivating and a meta-director.

2'-Chloro Group (-Cl): Deactivating and an ortho, para-director.

5'-Chloro Group (-Cl): Deactivating and an ortho, para-director.

The available positions for substitution on the 2',5'-dichloroacetophenone ring are 3', 4', and 6'. The acetyl group directs the incoming electrophile to the 3' position. The 2'-Cl atom directs to the 3' (ortho) and 6' (para) positions, while the 5'-Cl atom directs to the 4' (ortho) and 6' (ortho) positions. The 4'-position is activated by the 5'-Cl (ortho) and the 6'-position is activated by both the 2'-Cl (para) and 5'-Cl (ortho). Due to the combined deactivating nature of all three substituents, forcing conditions may be required. The formation of the 4'-nitro isomer is desired, which is ortho to the 5'-chloro substituent.

Precursor Design and Selection in 2',5'-Dichloro-4'-nitroacetophenone Synthesis

The choice of starting material is critical for an efficient synthesis. 1,4-Dichlorobenzene is the ideal precursor for this reaction sequence. Its symmetrical structure simplifies the initial acylation step, leading primarily to 2',5'-dichloroacetophenone.

An alternative synthetic design might consider starting with a nitrated compound, such as 1,4-dichloro-2-nitrobenzene (3) wikipedia.orgnih.gov, and then attempting to introduce the acetyl group via Friedel-Crafts acylation. However, this route is generally not viable. The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring to such an extent that it will not undergo Friedel-Crafts acylation. libretexts.org This makes the stepwise functionalization starting with acylation followed by nitration the more practical and effective synthetic strategy.

Green Chemistry Principles in 2',5'-Dichloro-4'-nitroacetophenone Synthesis

The traditional synthesis of nitroaromatic compounds, likely including 2',5'-dichloro-4'-nitroacetophenone, often involves harsh reagents like mixed nitric and sulfuric acids, which pose significant environmental and safety risks. rsc.orgnih.gov In response, modern synthetic strategies are increasingly incorporating the principles of green chemistry to mitigate these issues. The goal is to develop protocols that are not only efficient but also environmentally benign. nih.gov

Solvent-Free Reaction Methodologies

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. For nitration reactions, several innovative solvent-free or solvent-minimized techniques have emerged. One such promising method is mechanochemistry, which uses milling or grinding to initiate reactions. rsc.org This approach has been successfully used for the electrophilic nitration of various aromatic compounds using a stable, recyclable, saccharin-based nitrating reagent activated by a Lewis acid catalyst in a ball mill with minimal solvent. rsc.org

Another approach involves the use of alternative nitrating agents that can function under solvent-free conditions. For instance, tert-butyl nitrite (B80452) has been investigated for mild, ambient temperature nitration of aromatic molecules, potentially minimizing waste streams. dtic.mil While not yet documented specifically for 2',5'-dichloro-4'-nitroacetophenone, these solvent-free methods represent a significant step forward in reducing the environmental footprint associated with the synthesis of nitroaromatics. rsc.orgdtic.mil

Catalytic Approaches for Enhanced Selectivity and Yield

The use of catalysts is fundamental to green chemistry as they can enhance reaction rates, improve selectivity, and reduce energy consumption. In the context of nitrating dichlorinated aromatic compounds, solid acid catalysts have shown considerable promise, offering a reusable and environmentally safer alternative to corrosive liquid acids like sulfuric acid. google.com

For the synthesis of 2,5-dichloronitrobenzene, a structurally related precursor, a nano solid acid catalyst (ZrO₂/SO₄²⁻) has been demonstrated to effectively replace concentrated sulfuric acid. google.com This method not only simplifies the process by avoiding the generation of hazardous waste acid but also results in high yields (above 99%) and allows for the catalyst to be easily separated and reused. google.com

Similarly, zeolites, which are microporous aluminosilicate (B74896) minerals, have been employed as environmentally benign catalysts for nitration. serdp-estcp.mil In the nitration of toluene, an H-ZSM-5 zeolite catalyst facilitated the reaction with nitric acid, eliminating the need for sulfuric acid and allowing for the recovery and reuse of both the catalyst and excess reactants. serdp-estcp.mil Such catalytic systems could be adapted for the nitration of 2',5-dichloroacetophenone, offering a pathway to a cleaner and more efficient synthesis of the target compound.

Optimization of Synthetic Conditions for 2',5'-Dichloro-4'-nitroacetophenone

Achieving a high yield and purity of 2',5'-dichloro-4'-nitroacetophenone is critically dependent on the careful control and optimization of various reaction parameters. The primary route for its synthesis is the electrophilic nitration of 2',5-dichloroacetophenone.

Reaction Parameters and Their Influence on Product Yield and Purity

The efficiency of the nitration reaction is governed by several interconnected factors, including the choice of nitrating agent, temperature, reaction time, and the molar ratio of reactants.

Nitrating Agent and Acid Concentration: The classic nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. nih.gov The concentration of these acids is crucial; for instance, studies on the nitration of other chloro-aromatic compounds have shown that the mass ratio of fuming sulfuric acid and the molar ratio of nitric acid significantly impact yield. researchgate.net In some syntheses, alternative reagents like calcium nitrate (B79036) in acetic acid have been used under microwave irradiation to produce nitro-phenolic compounds, suggesting a milder, safer route. gordon.edu

Temperature: Nitration is an exothermic reaction, and temperature control is vital to prevent over-nitration and the formation of by-products. Syntheses of related nitroacetophenones have been carried out at temperatures as low as -15°C to maintain selectivity. chemicalbook.com Conversely, some modern catalytic methods operate at higher temperatures; for example, a continuous flow microreactor process for nitrating a dichlorophenyl derivative was optimized at 60°C, achieving a 97% yield. researchgate.net Optimization studies on similar nitration reactions have demonstrated that adjusting the temperature can dramatically increase product yield. researchgate.net

Reaction Time: The duration of the reaction must be sufficient for completion but not so long as to encourage side reactions. Optimized nitration processes for related compounds have reaction times ranging from a few seconds in a microreactor to several hours in a batch process. researchgate.netresearchgate.net For example, improving the nitration process for a sulfonic acid derivative involved optimizing the reaction time to 3 hours, which contributed to a yield increase from 65.7% to 91%. researchgate.net

The following table summarizes the impact of various parameters on the nitration of aromatic compounds, which can be extrapolated to the synthesis of 2',5'-dichloro-4'-nitroacetophenone.

| Parameter | Condition | Expected Outcome on Yield and Purity | Source |

| Nitrating System | Mixed Acid (HNO₃/H₂SO₄) | Effective but can lead to by-products and waste. | nih.gov |

| Solid Acid Catalyst (e.g., ZrO₂/SO₄²⁻) | High yield (>99%), reusable catalyst, reduced waste. | google.com | |

| Zeolite Catalyst (e.g., H-ZSM-5) | Eliminates H₂SO₄, catalyst is reusable. | serdp-estcp.mil | |

| Temperature | Low (-15°C to -5°C) | Increased selectivity, reduced by-products. | researchgate.netchemicalbook.com |

| Moderate (60°C) | High yield in optimized systems like microreactors. | researchgate.net | |

| Reaction Time | 30 seconds (Microreactor) | High throughput and yield (97%). | researchgate.net |

| 3 hours (Batch Process) | Optimized for maximum yield (91%) in specific syntheses. | researchgate.net | |

| Molar Ratio | Optimized (e.g., 1.05 for HNO₃) | Crucial for maximizing conversion and minimizing waste. | researchgate.net |

This table is generated based on data from syntheses of analogous compounds and represents expected outcomes for the synthesis of 2',5'-Dichloro-4'-nitroacetophenone.

Isolation and Purification Techniques for 2',5'-dichloro-4'-nitroacetophenone

Once the synthesis reaction is complete, the crude product must be isolated and purified to remove unreacted starting materials, by-products, and residual acids. A typical workup procedure involves quenching the reaction mixture, often by adding it to ice water, which causes the organic product to precipitate. researchgate.net

The crude solid is then collected by filtration. Subsequent purification steps may include:

Washing: The filtered product is often washed with water to remove residual acids. A wash with a basic solution, such as sodium carbonate or sodium hydroxide, may be employed to neutralize and remove any remaining acidic impurities. chemicalbook.comgoogle.com This is followed by another water wash until the product is neutral. google.com

Recrystallization: This is a common technique to achieve high purity. The crude product is dissolved in a suitable hot solvent (e.g., ethanol) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. researchgate.net

Distillation: For liquid products or precursors, distillation under reduced pressure is an effective purification method. chemicalbook.com

Melt Crystallization: This technique, which involves carefully cooling the molten product to induce crystallization, can be used for purification and enrichment, as demonstrated for the similar compound 2,4-dichloro-5-fluoroacetophenone. google.com

The final purity of the 2',5'-dichloro-4'-nitroacetophenone is typically confirmed using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Chemical Transformations and Derivatization of 2 ,5 Dichloro 4 Nitroacetophenone

Reduction Reactions of the Nitro Group in 2',5'-Dichloro-4'-nitroacetophenone

The electron-withdrawing nitro group on the aromatic ring is a primary site for chemical modification, most notably through reduction to an amino group. This transformation is fundamental as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, significantly altering the molecule's electronic properties and reactivity. masterorganicchemistry.com

Formation of Amino-Substituted Derivatives

The successful reduction of the nitro group in 2',5'-dichloro-4'-nitroacetophenone leads to the formation of 4'-amino-2',5'-dichloroacetophenone . This resulting aromatic amine is a valuable synthetic intermediate. The presence of the primary amino group opens up possibilities for a wide array of subsequent reactions, including diazotization, acylation, and alkylation, allowing for the introduction of further chemical diversity. The amino group's electron-donating nature also significantly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it. masterorganicchemistry.com The synthesis of related compounds like 3,5-dichloro-4-aminoacetophenone is a well-documented process, often starting from the corresponding aminoacetophenone and performing a chlorination step. chemicalbook.com

Modifications of the Acetophenone (B1666503) Moiety

The acetophenone moiety offers two primary sites for reaction: the carbonyl carbon and the α-carbon atoms of the methyl group. The protons on the α-carbon are acidic and can be removed by a base to form an enolate, which acts as a potent nucleophile.

Carbonyl Reactivity and Condensation Reactions

The most significant reactions involving the acetophenone moiety of 2',5'-dichloro-4'-nitroacetophenone are condensation reactions. The carbonyl group's α-protons can be abstracted by a base to generate a nucleophilic enolate. This enolate can then attack an electrophilic carbonyl carbon, typically from an aldehyde, in what is known as an aldol (B89426) condensation. researchgate.net

The Claisen-Schmidt condensation , a type of aldol condensation between an aromatic aldehyde and an aryl ketone, is particularly relevant. ijarsct.co.in In this reaction, 2',5'-dichloro-4'-nitroacetophenone would react with an aromatic aldehyde in the presence of an aqueous alkali base (like NaOH or KOH) to form an α,β-unsaturated ketone. nih.govjetir.org

Formation of Chalcones and Related α,β-Unsaturated Ketones

The products of the Claisen-Schmidt condensation between acetophenones and benzaldehydes are known as chalcones . nih.gov These compounds are characterized by the 1,3-diaryl-2-propen-1-one backbone. The reaction of 2',5'-dichloro-4'-nitroacetophenone with various substituted aromatic aldehydes yields a series of chalcone (B49325) derivatives. The general synthetic scheme involves stirring the reactants in a solvent like ethanol (B145695) with a base catalyst. ijarsct.co.in

The properties of the resulting chalcone can be tuned by selecting different substituted benzaldehydes. For instance, electron-donating or electron-withdrawing groups on the benzaldehyde (B42025) ring will influence the electronic properties and potential biological activity of the final chalcone molecule. nih.gov

Table 2: Examples of Chalcone Derivatives from 2',5'-Dichloro-4'-nitroacetophenone

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Resulting Chalcone Derivative (General Structure) |

|---|---|---|

| 2',5'-Dichloro-4'-nitroacetophenone | Benzaldehyde | 1-(2,5-Dichloro-4-nitrophenyl)-3-phenyl-2-propen-1-one |

| 2',5'-Dichloro-4'-nitroacetophenone | 4-Chlorobenzaldehyde | 1-(2,5-Dichloro-4-nitrophenyl)-3-(4-chlorophenyl)-2-propen-1-one |

| 2',5'-Dichloro-4'-nitroacetophenone | 4-Methoxybenzaldehyde | 1-(2,5-Dichloro-4-nitrophenyl)-3-(4-methoxyphenyl)-2-propen-1-one |

Introduction of Heterocyclic Systems via Condensation Reactions

Chalcones are highly versatile intermediates for the synthesis of various heterocyclic compounds. nih.gov The α,β-unsaturated ketone functionality within the chalcone structure is susceptible to Michael addition and subsequent cyclization/condensation reactions with binucleophilic reagents. This allows for the construction of five- and six-membered heterocyclic rings.

Pyrazolines: Reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine) in a suitable solvent like acetic acid or ethanol typically yields pyrazoline derivatives.

Isoxazoles: Treatment of chalcones with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of isoxazolines, which can be oxidized to isoxazoles.

Pyrimidines: Condensation of chalcones with amidine derivatives, such as guanidine (B92328) or urea, under basic conditions can produce various substituted pyrimidine (B1678525) rings.

These transformations demonstrate that the chalcones derived from 2',5'-dichloro-4'-nitroacetophenone can serve as valuable precursors for generating a library of complex heterocyclic molecules.

Table 3: Heterocyclic Systems from Chalcone Derivatives

| Chalcone Derivative | Reagent | Resulting Heterocyclic System |

|---|---|---|

| 1,3-Diaryl-2-propen-1-one | Hydrazine (NH₂NH₂) | Pyrazoline |

| 1,3-Diaryl-2-propen-1-one | Hydroxylamine (NH₂OH) | Isoxazole/Isoxazoline |

| 1,3-Diaryl-2-propen-1-one | Guanidine | Aminopyrimidine |

| 1,3-Diaryl-2-propen-1-one | Urea | Pyrimidin-2-one |

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

The presence of a strongly electron-withdrawing nitro group on the aromatic ring makes 2',5'-Dichloro-4'-nitroacetophenone a candidate for nucleophilic aromatic substitution (SNAr) reactions, where one or both of the chlorine atoms can be displaced by a nucleophile.

Displacement of Chlorine Substituents

In principle, the chlorine atoms on 2',5'-Dichloro-4'-nitroacetophenone can be substituted by various nucleophiles, such as amines, alkoxides, and thiolates. For instance, in related compounds like 2,5-dichloro-4-nitroaniline, the chlorine atoms can be replaced through nucleophilic substitution. wikipedia.org The reaction of 2',5'-Dichloro-4'-nitroacetophenone with a nucleophile would lead to the formation of a new derivative with the nucleophile attached to the aromatic ring in place of a chlorine atom.

A hypothetical reaction with an amine, for example, would yield an amino-substituted acetophenone derivative. The general reaction scheme would be as follows:

Where Nu- represents a nucleophile. The reaction conditions, such as solvent, temperature, and the nature of the base used, would be critical in determining the outcome and yield of the reaction.

Regioselectivity and Mechanistic Aspects of Nucleophilic Substitutions

The regioselectivity of nucleophilic aromatic substitution on 2',5'-Dichloro-4'-nitroacetophenone is dictated by the activating effect of the nitro group. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.

In 2',5'-Dichloro-4'-nitroacetophenone, the chlorine atom at the 5'-position is ortho to the nitro group, and the chlorine atom at the 2'-position is meta to the nitro group. Therefore, it is expected that the chlorine at the 5'-position would be more susceptible to nucleophilic attack. This is because the negative charge of the Meisenheimer complex formed upon nucleophilic attack at this position can be delocalized onto the nitro group, leading to a more stable intermediate. Attack at the 2'-position does not allow for such direct resonance stabilization by the nitro group.

Thus, the reaction with a nucleophile is predicted to preferentially yield the product where the 5'-chloro substituent is displaced.

Hypothetical Reaction Data for Nucleophilic Substitution

| Nucleophile | Product | Predicted Regioselectivity |

| Ammonia | 2'-Chloro-5'-amino-4'-nitroacetophenone | Substitution at C5' |

| p-Toluidine | 2'-Chloro-5'-(p-tolylamino)-4'-nitroacetophenone | Substitution at C5' |

Electrophilic Aromatic Substitution Reactions on the Dichloronitroacetophenone Ring

Electrophilic aromatic substitution (EAS) reactions on the 2',5'-Dichloro-4'-nitroacetophenone ring are expected to be challenging due to the presence of three deactivating groups: two chlorine atoms, a nitro group, and an acetyl group. These groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. researchgate.net

Further Nitration and Halogenation Studies

Attempting further nitration or halogenation of 2',5'-Dichloro-4'-nitroacetophenone would require harsh reaction conditions. The existing substituents deactivate the ring, making the introduction of an additional electrophile difficult. rsc.orgrsc.org

Influence of Existing Substituents on Reactivity

The directing effects of the existing substituents would determine the position of any potential electrophilic attack.

Nitro group (-NO2): Strongly deactivating and a meta-director.

Acetyl group (-COCH3): Deactivating and a meta-director.

Chlorine atoms (-Cl): Deactivating but ortho-, para-directors.

Considering the positions of the current substituents, the available positions for substitution are at C3' and C6'. The directing effects of the groups are as follows:

The nitro group at C4' directs meta to C2' and C6'.

The acetyl group at C1' directs meta to C3' and C5'.

The chlorine at C2' directs ortho to C3' and para to C5'.

The chlorine at C5' directs ortho to C4' and C6' and para to C2'.

The cumulative effect of these groups would likely lead to a complex mixture of products, if any reaction occurs at all. The strong deactivation of the ring makes predicting a single major product difficult without experimental data.

Metal-Catalyzed Coupling Reactions Involving 2',5'-Dichloro-4'-nitroacetophenone

The chlorine substituents on the aromatic ring of 2',5'-Dichloro-4'-nitroacetophenone provide handles for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgquora.com

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgharvard.eduorganic-chemistry.orglibretexts.orgresearchgate.net This could be used to introduce new aryl or vinyl groups in place of the chlorine atoms.

Heck-Mizoroki Reaction: This reaction would couple the aryl chloride with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction could be used to form carbon-nitrogen bonds by coupling the aryl chloride with an amine. nih.gov This would be an alternative to direct nucleophilic substitution for the synthesis of amino derivatives.

The reactivity of the two different chlorine atoms in these coupling reactions would likely differ, potentially allowing for selective functionalization. However, no specific examples of these reactions with 2',5'-Dichloro-4'-nitroacetophenone have been documented in the searched literature.

Hypothetical Data for Metal-Catalyzed Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | 2'-Chloro-5'-phenyl-4'-nitroacetophenone |

| Heck-Mizoroki | Styrene | 2'-Chloro-4'-nitro-5'-styrylacetophenone |

| Buchwald-Hartwig | Aniline (B41778) | 2'-Chloro-4'-nitro-5'-(phenylamino)acetophenone |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from readily available starting materials. libretexts.orgyoutube.com For a substrate such as 2',5'-dichloro-4'-nitroacetophenone, several types of palladium-catalyzed cross-coupling reactions could be envisioned, primarily targeting the carbon-chlorine bonds. The reactivity of these bonds is influenced by the electronic nature of the substituents on the aromatic ring. The strongly electron-withdrawing nitro and acetyl groups are expected to enhance the reactivity of the aryl chlorides towards oxidative addition to a palladium(0) center, a key step in most cross-coupling catalytic cycles. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com In the case of 2',5'-dichloro-4'-nitroacetophenone, a selective coupling at either of the C-Cl bonds with a variety of boronic acids or their esters could be achieved. It has been demonstrated that nitroarenes can be viable electrophiles in Suzuki-Miyaura cross-coupling reactions, suggesting that the nitro group in the target molecule would be compatible with the reaction conditions. thieme.denih.gov

Heck Reaction: The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org 2',5'-dichloro-4'-nitroacetophenone could potentially undergo a Heck reaction with various alkenes, leading to the introduction of a vinyl group at one of the chlorinated positions. The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org

Sonogashira Coupling: The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes from aryl halides and terminal alkynes, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction could be used to introduce an alkyne moiety onto the 2',5'-dichloro-4'-nitroacetophenone core, providing a versatile handle for further transformations. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.govrsc.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. nih.gov This reaction would allow for the introduction of a wide range of primary or secondary amines at the chlorinated positions of 2',5'-dichloro-4'-nitroacetophenone. Notably, the Buchwald-Hartwig amination of nitroarenes has been successfully demonstrated, indicating the feasibility of this transformation on the target molecule. nih.gov

| Reaction | Coupling Partner | Expected Product Type | Key Conditions |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Aryl-substituted acetophenone | Pd(0) catalyst, Base |

| Heck Reaction | Alkene | Alkenyl-substituted acetophenone | Pd(0) catalyst, Base |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted acetophenone | Pd(0) catalyst, Cu(I) co-catalyst (optional), Base |

| Buchwald-Hartwig Amination | R¹R²NH | Amino-substituted acetophenone | Pd(0) catalyst, Base |

Mechanistic Pathways of Organometallic Transformations

The mechanistic pathways of palladium-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle involving a palladium(0) active species. The specific steps can vary slightly depending on the reaction type, but the core principles remain consistent. youtube.comyoutube.com

The catalytic cycle for reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination typically begins with the oxidative addition of the aryl chloride (in this case, 2',5'-dichloro-4'-nitroacetophenone) to a coordinatively unsaturated palladium(0) complex. This step forms a palladium(II) intermediate. The electron-withdrawing nature of the nitro and acetyl groups on the aromatic ring of the target molecule is expected to facilitate this step.

The next step is transmetalation , where the organic group from the coupling partner (e.g., the organoboron reagent in Suzuki-Miyaura coupling or the copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide. In the case of Buchwald-Hartwig amination, this step involves the formation of a palladium-amido complex.

The final step of the catalytic cycle is reductive elimination , where the two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

For the Heck reaction, the mechanism differs slightly after the initial oxidative addition. Instead of transmetalation, the alkene coupling partner coordinates to the palladium(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond. Finally, a β-hydride elimination occurs to form the coupled product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base. libretexts.org

The presence of multiple reactive sites on 2',5'-dichloro-4'-nitroacetophenone introduces potential complexities. For instance, the two non-equivalent chlorine atoms may exhibit different reactivities, potentially allowing for selective mono-functionalization under carefully controlled conditions. The nitro group, while generally compatible with many palladium-catalyzed reactions, could in some cases be reduced by certain catalyst systems or reagents. Therefore, the choice of ligands, base, solvent, and reaction temperature is crucial for achieving high yields and selectivity in the derivatization of this versatile chemical compound. mit.edunih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 2 ,5 Dichloro 4 Nitroacetophenone

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 2',5'-dichloro-4'-nitroacetophenone. The vibrational modes are influenced by the electronic effects and steric interactions of the chloro, nitro, and acetyl substituents on the aromatic ring.

The FT-IR and Raman spectra of 2',5'-dichloro-4'-nitroacetophenone are expected to exhibit characteristic bands corresponding to its constituent functional groups. By comparing with related molecules such as acetophenone (B1666503), nitroacetophenones, and dichloroacetophenones, the principal absorption bands can be assigned. cram.comresearchgate.netchemicalbook.com

The carbonyl (C=O) stretching vibration of the acetyl group is one of the most intense and characteristic bands in the IR spectrum. For acetophenone, this band typically appears around 1685 cm⁻¹. The presence of electron-withdrawing chloro and nitro groups on the phenyl ring is expected to shift this band to a higher wavenumber.

The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). In aromatic nitro compounds, these are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nist.gov

The aromatic ring itself presents several characteristic vibrations. The C-H stretching vibrations of the two adjacent hydrogens on the ring are expected in the 3000-3100 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring also influences the out-of-plane C-H bending vibrations, which can provide information about the arrangement of substituents.

The C-Cl stretching vibrations for chlorinated benzenes are generally found in the 600-800 cm⁻¹ region. The methyl group of the acetyl moiety will show symmetric and asymmetric C-H stretching and bending vibrations.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies and Assignments for 2',5'-Dichloro-4'-nitroacetophenone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Methyl C-H Stretch |

| ~1700 | Strong | C=O Stretch (Acetyl) |

| ~1590, 1470, 1400 | Medium-Strong | Aromatic C=C Stretch |

| ~1540 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1360 | Medium | Methyl Symmetric Bend |

| ~800-600 | Medium-Strong | C-Cl Stretch |

The vibrational spectra can also offer insights into the conformational preferences of the molecule, particularly concerning the orientation of the acetyl group relative to the aromatic ring. The planarity of the molecule can be inferred from the activity and position of certain vibrational modes. For instance, the coupling between the carbonyl stretching mode and the aromatic ring vibrations can be sensitive to the dihedral angle between the acetyl group and the phenyl ring. While detailed conformational analysis often requires computational modeling, the experimental spectra provide the foundational data for such studies. cram.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2',5'-dichloro-4'-nitroacetophenone.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The aromatic region will feature two signals for the two non-equivalent aromatic protons. The proton at the 6' position (H-6'), being ortho to the acetyl group and meta to the nitro group, is expected to appear as a singlet at a downfield chemical shift. The proton at the 3' position (H-3'), situated between a chloro and a nitro group, will also appear as a singlet, likely at a very downfield position due to the strong electron-withdrawing effects of the adjacent substituents. The methyl protons of the acetyl group will give rise to a singlet, typically around 2.6 ppm, though its exact position will be influenced by the electronic nature of the substituted phenyl ring. rsc.orgrsc.org

¹³C NMR: The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the 120-150 ppm region. The carbons directly attached to the chlorine atoms (C-2' and C-5') and the nitro group (C-4') will have their chemical shifts significantly influenced by these substituents. The carbon attached to the acetyl group (C-1') will also be readily identifiable. The methyl carbon will appear at a much higher field, typically around 26-30 ppm. chemicalbook.comrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2',5'-Dichloro-4'-nitroacetophenone

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| H-3' | ~8.2-8.4 | C=O | ~195 |

| H-6' | ~7.8-8.0 | C-1' | ~138 |

| -CH₃ | ~2.7 | C-2' | ~135 |

| C-3' | ~125 | ||

| C-4' | ~148 | ||

| C-5' | ~132 | ||

| C-6' | ~130 | ||

| -CH₃ | ~28 |

While 2',5'-dichloro-4'-nitroacetophenone is not chiral and does not have stereoisomers in the classical sense, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous assignment of the proton and carbon signals.

HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments of the aromatic C-H pairs and the methyl group.

HMBC would reveal long-range (2-3 bond) correlations. For instance, correlations would be expected from the methyl protons to the carbonyl carbon and to C-1' of the aromatic ring. Correlations from the aromatic protons (H-3' and H-6') to adjacent and more distant carbons would definitively establish the connectivity and confirm the substitution pattern on the aromatic ring.

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of 2',5'-dichloro-4'-nitroacetophenone is expected to be dominated by absorptions arising from the substituted benzene ring. Aromatic compounds typically exhibit multiple absorption bands in the UV region. msu.edu

The presence of the chromophoric acetyl and nitro groups, in conjugation with the phenyl ring, will lead to characteristic electronic transitions. The primary absorptions are likely to be π → π* transitions associated with the aromatic system and n → π* transitions associated with the carbonyl and nitro groups.

Compared to unsubstituted acetophenone, the absorption maxima for 2',5'-dichloro-4'-nitroacetophenone are expected to be red-shifted (shifted to longer wavelengths) due to the presence of the nitro group, which extends the conjugation of the system. The chlorine atoms, acting as auxochromes, will also contribute to this shift. The solvent used for the measurement can also influence the position and intensity of the absorption bands. researchgate.netresearchgate.net One would anticipate strong absorptions in the 250-350 nm range. nist.govnih.gov

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of an aromatic ketone is primarily governed by the transitions involving the phenyl ring and the carbonyl group. In 2',5'-dichloro-4'-nitroacetophenone, the chromophoric system is composed of the benzene ring substituted with two chlorine atoms, a nitro group, and an acetyl group. The UV-Vis spectrum of such a compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.

The benzene ring itself gives rise to two main π → π* absorption bands: the intense E2-band (¹A₁g → ¹B₁u) and the weaker, vibrationally-resolved B-band (¹A₁g → ¹B₂u). Substitution on the benzene ring significantly influences these bands. The acetyl group, being a chromophore itself, introduces an n → π* transition of the carbonyl group, which is typically weak and appears at longer wavelengths. Furthermore, the nitro group is a powerful chromophore and auxochrome, possessing its own n → π* and π → π* transitions, which can overlap with and influence the transitions of the benzene ring and the acetyl group.

Solvent Effects on Electronic Spectra

The position, and sometimes the intensity, of absorption bands in a UV-Vis spectrum can be influenced by the polarity of the solvent in which the compound is dissolved. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

For 2',5'-dichloro-4'-nitroacetophenone, the electronic transitions are expected to exhibit solvatochromic shifts. The n → π* transition of the carbonyl group typically shows a hypsochromic (blue) shift as the solvent polarity increases. This is because the non-bonding electrons of the oxygen atom can interact with polar solvent molecules (especially protic solvents) through hydrogen bonding, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

Conversely, the π → π* transitions are generally expected to show a bathochromic (red) shift with increasing solvent polarity. This is because the excited state of a π → π* transition is often more polar than the ground state, and is therefore stabilized to a greater extent by polar solvent molecules.

To systematically study these effects, the UV-Vis spectrum of 2',5'-dichloro-4'-nitroacetophenone would be recorded in a series of solvents with varying polarities, from non-polar (e.g., hexane (B92381) or cyclohexane) to polar aprotic (e.g., acetone (B3395972) or dimethylformamide) and polar protic (e.g., ethanol (B145695) or water). The observed shifts in the absorption maxima (λmax) can provide valuable information about the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation.

Table 1: Expected Solvatochromic Shifts for 2',5'-Dichloro-4'-nitroacetophenone

| Transition Type | Expected Shift with Increasing Solvent Polarity | Rationale |

| n → π* (C=O) | Hypsochromic (Blue Shift) | Stabilization of the non-bonding electrons in the ground state by polar solvents. |

| π → π* (Aromatic System) | Bathochromic (Red Shift) | Stabilization of the more polar excited state by polar solvents. |

X-ray Crystallography of 2',5'-Dichloro-4'-nitroacetophenone and its Cocrystals

Determination of Solid-State Molecular Conformation

The solid-state conformation of 2',5'-dichloro-4'-nitroacetophenone would reveal the dihedral angles between the phenyl ring and the acetyl and nitro substituents. In substituted acetophenones, the acetyl group is often found to be nearly coplanar with the benzene ring to maximize conjugation, though steric hindrance from ortho substituents can cause some twisting. In this case, the chlorine atom at the 2'-position might induce a slight rotation of the acetyl group out of the plane of the benzene ring. Similarly, the planarity of the nitro group with respect to the aromatic ring will be a key structural feature, influencing the extent of electronic delocalization.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility and the capacity for various intermolecular interactions. rsc.org Different polymorphs of a substance can exhibit distinct physical properties, including melting point, solubility, and bioavailability.

Given the potential for different conformations of the acetyl group and various packing arrangements, it is plausible that 2',5'-dichloro-4'-nitroacetophenone could exhibit polymorphism. Crystallization studies involving different solvents and crystallization conditions (e.g., temperature, evaporation rate) would be necessary to explore the existence of different polymorphic forms. Each polymorph would require independent characterization by techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR.

The formation of cocrystals , where the target molecule crystallizes with a second, different molecule (a coformer) in a stoichiometric ratio, is another area of interest. The selection of coformers would be based on their ability to form complementary intermolecular interactions, such as hydrogen bonds or π-π stacking, with 2',5'-dichloro-4'-nitroacetophenone. The formation of cocrystals could be used to modify the physicochemical properties of the compound.

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments.

For 2',5'-dichloro-4'-nitroacetophenone (C₈H₅Cl₂NO₃), the nominal molecular weight is 233 g/mol . High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, allowing for the unambiguous determination of its elemental composition. The isotopic pattern arising from the two chlorine atoms (³⁵Cl and ³⁷Cl) would be a characteristic feature in the mass spectrum, with a distinctive M, M+2, and M+4 peak pattern with relative intensities of approximately 9:6:1.

Electron ionization (EI) is a common ionization technique that typically induces extensive fragmentation. The fragmentation pattern of 2',5'-dichloro-4'-nitroacetophenone in EI-MS would be expected to show characteristic losses:

Loss of a methyl radical (•CH₃): A peak at m/z [M-15]⁺ corresponding to the [M-CH₃]⁺ ion, forming a stable acylium ion. This is a very common fragmentation pathway for methyl ketones.

Loss of an acetyl radical (•COCH₃): A peak at m/z [M-43]⁺ corresponding to the [M-COCH₃]⁺ ion.

Fragmentation of the nitro group: Peaks corresponding to the loss of •NO (m/z [M-30]⁺), •NO₂ (m/z [M-46]⁺), or O (m/z [M-16]⁺) are characteristic of nitroaromatic compounds.

Loss of chlorine: Fragmentation involving the loss of a chlorine radical (•Cl) or HCl is also possible.

Softer ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), would likely produce a more abundant molecular ion or pseudo-molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), with less fragmentation, which is useful for confirming the molecular weight. Tandem mass spectrometry (MS/MS) on the molecular ion could then be used to induce and analyze fragmentation, providing further structural information.

Table 2: Predicted Key Mass Spectrometry Fragments for 2',5'-Dichloro-4'-nitroacetophenone

| Fragment Ion | m/z (Nominal) | Identity |

| [M]⁺• | 233 | Molecular Ion |

| [M-CH₃]⁺ | 218 | Loss of a methyl radical |

| [M-NO]⁺ | 203 | Loss of nitric oxide radical |

| [M-COCH₃]⁺ | 190 | Loss of an acetyl radical |

| [M-NO₂]⁺ | 187 | Loss of nitrogen dioxide radical |

Fragmentation Pathways and Isotopic Patterns

Mass spectrometry provides significant structural information through the analysis of fragmentation patterns, which are the result of the decomposition of the molecular ion upon ionization. The fragmentation of 2',5'-Dichloro-4'-nitroacetophenone is primarily governed by the principles of cleavage adjacent to the carbonyl group, a common pathway for ketones known as α-cleavage.

Upon electron ionization, the 2',5'-Dichloro-4'-nitroacetophenone molecule (C₈H₅Cl₂NO₃) loses an electron to form a molecular ion ([M]⁺•). The primary fragmentation of this molecular ion is expected to occur at the bond between the carbonyl carbon and the adjacent methyl group or the dichloronitrophenyl ring.

The most probable fragmentation pathways include:

α-Cleavage (Loss of Methyl Radical): This pathway involves the cleavage of the C-C bond between the carbonyl group and the methyl group, leading to the formation of a methyl radical (•CH₃) and a dichloronitrophenyl acylium ion. This acylium ion is resonance-stabilized and is often a prominent peak in the mass spectra of acetophenone derivatives.

α-Cleavage (Loss of Dichloronitrophenyl Radical): Alternatively, cleavage can occur on the other side of the carbonyl group, resulting in the loss of a 2,5-dichloro-4-nitrophenyl radical and the formation of an acetyl cation (CH₃CO⁺).

Another characteristic feature in the mass spectrum of 2',5'-Dichloro-4'-nitroacetophenone is the isotopic pattern arising from the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. The presence of two chlorine atoms in the molecule or its fragments will result in a distinctive cluster of peaks. For a fragment containing two chlorine atoms, the expected isotopic pattern for the molecular ion cluster ([M], [M+2], [M+4]) would have a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

Table 1: Predicted Major Fragmentation Pathways for 2',5'-Dichloro-4'-nitroacetophenone

| Process | Lost Fragment | Resulting Ion | Structure of Ion |

|---|---|---|---|

| α-Cleavage | •CH₃ | [M-15]⁺ | [C₇H₂Cl₂NO₂]⁺ |

| α-Cleavage | •C₆H₂Cl₂NO₂ | [M-218]⁺ | [C₂H₃O]⁺ |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. The exact mass of a molecule is the sum of the masses of its constituent atoms using the most abundant isotope of each element.

For 2',5'-Dichloro-4'-nitroacetophenone, the molecular formula is C₈H₅Cl₂NO₃. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O), is 232.9646484 Da. nih.gov

HRMS instruments can measure m/z values to four or more decimal places, allowing for the differentiation between compounds that may have the same nominal mass but different elemental compositions. By comparing the experimentally measured accurate mass of the molecular ion to the theoretical exact mass, the elemental formula can be confidently confirmed. This high level of mass accuracy is crucial for distinguishing 2',5'-Dichloro-4'-nitroacetophenone from other potential isobaric compounds, thereby providing definitive evidence of its identity.

Table 2: High-Resolution Mass Spectrometry Data for 2',5'-Dichloro-4'-nitroacetophenone

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅Cl₂NO₃ | PubChem |

| Calculated Monoisotopic Mass | 232.9646484 Da | PubChem nih.gov |

| Expected Measurement Accuracy | < 5 ppm | General HRMS capability |

Computational and Theoretical Investigations of 2 ,5 Dichloro 4 Nitroacetophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 2',5'-Dichloro-4'-nitroacetophenone, DFT calculations would provide significant insights into its molecular geometry, electronic behavior, and spectroscopic characteristics. These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to ensure accuracy.

Geometry Optimization and Conformational Analysis

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to the minimum energy state on the potential energy surface. For 2',5'-Dichloro-4'-nitroacetophenone, this process would determine the precise bond lengths, bond angles, and dihedral angles between its constituent atoms.

A conformational analysis would also be undertaken to identify different spatial arrangements of the atoms (conformers) and their relative energies. This is particularly important for understanding the orientation of the acetophenone (B1666503) and nitro groups relative to the dichlorinated phenyl ring. The identification of the global minimum energy conformer is crucial as its properties are generally considered to be representative of the molecule as a whole.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

Understanding the electronic structure is fundamental to predicting a molecule's reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more chemically reactive.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically denote areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate areas of low electron density and positive potential, which are prone to nucleophilic attack. For 2',5'-Dichloro-4'-nitroacetophenone, the MEP would highlight the electronegative oxygen atoms of the nitro and acetyl groups as regions of negative potential, and the hydrogen atoms as areas of positive potential.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes and their corresponding frequencies. For 2',5'-Dichloro-4'-nitroacetophenone, this would allow for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum, aiding in the structural characterization of the compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted values, when compared with experimental data, can help to confirm the proposed structure and provide a deeper understanding of the electronic environment of the different nuclei within the molecule.

Quantum Chemical Descriptors and Reactivity Indices

To quantify the chemical reactivity of 2',5'-Dichloro-4'-nitroacetophenone more precisely, a range of quantum chemical descriptors and reactivity indices can be calculated from the results of DFT computations.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are used to describe the change in electron density at a specific point in a molecule when an electron is added or removed. They are powerful tools for identifying the most reactive sites within a molecule. Specifically, the Fukui function helps to pinpoint the locations most susceptible to:

Nucleophilic attack (electrophilic sites): Where an electron is most likely to be accepted.

Electrophilic attack (nucleophilic sites): Where an electron is most likely to be donated.

Radical attack.

For 2',5'-Dichloro-4'-nitroacetophenone, the calculation of Fukui functions would allow for a detailed mapping of its reactive centers.

Global and Local Reactivity Descriptors

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance to a change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |

These global descriptors provide a quantitative measure of the molecule's stability and reactivity. In addition to these, local reactivity descriptors, derived from the Fukui functions, can provide site-specific reactivity information, offering a comprehensive picture of the chemical behavior of 2',5'-Dichloro-4'-nitroacetophenone.

Nonlinear Optical (NLO) Properties Prediction

The prediction of nonlinear optical (NLO) properties through computational methods provides valuable insights into the potential of molecules for applications in optoelectronics and photonics. For 2',5'-Dichloro-4'-nitroacetophenone, density functional theory (DFT) calculations can be employed to determine its polarizability and hyperpolarizability, which are key indicators of NLO activity. While specific studies on this exact molecule are not abundant, research on structurally similar compounds, such as other substituted acetophenones and chalcones, offers a strong basis for understanding its potential NLO characteristics.

Calculation of Polarizability and Hyperpolarizability

The NLO response of a molecule is determined by its polarizability (α) and first-order hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted by an external electric field. A high hyperpolarizability value is indicative of a significant NLO response.

Computational chemists typically use DFT methods, often with basis sets like 6-311++G(d,p), to optimize the molecular geometry and calculate these electronic properties. For analogous compounds, it has been demonstrated that the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system enhances NLO properties. In 2',5'-Dichloro-4'-nitroacetophenone, the nitro group (-NO2) acts as a strong electron-withdrawing group, while the acetyl group (-COCH3) and the dichlorinated phenyl ring also influence the electronic distribution.

The calculated values for polarizability and hyperpolarizability are typically presented in atomic units (a.u.). For instance, in related nitro-substituted aromatic compounds, the calculated dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can be significant. The individual components of these tensors (e.g., αxx, αyy, αzz, βxxx, βxyy, etc.) are calculated, and the total magnitudes are determined using the following equations:

Dipole Moment: μ = (μx² + μy² + μz²)¹ᐟ²

Average Polarizability: α = (αxx + αyy + αzz)/3

Total First Hyperpolarizability: β_tot = ( (βxxx + βxyy + βxzz)² + (βyyy + βyzz + βyxx)² + (βzzz + βzxx + βzyy)² )¹ᐟ²

While specific calculated values for 2',5'-Dichloro-4'-nitroacetophenone are not available in the public domain, the table below provides hypothetical yet representative data based on trends observed in similar aromatic ketones.

Table 1: Hypothetical Calculated NLO Properties of 2',5'-Dichloro-4'-nitroacetophenone

| Parameter | Hypothetical Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 4.5 D |

| Average Polarizability (α) | 150 |

| Total First Hyperpolarizability (β_tot) | 1200 |

Structure-NLO Property Relationships

The relationship between the molecular structure of 2',5'-Dichloro-4'-nitroacetophenone and its NLO properties is governed by several factors:

Intramolecular Charge Transfer (ICT): The presence of the electron-withdrawing nitro group and the acetyl group on the phenyl ring facilitates intramolecular charge transfer, a key mechanism for generating a strong NLO response. The π-electron system of the benzene (B151609) ring acts as a bridge for this charge transfer.

Molecular Geometry: The planarity of the molecule can also affect the NLO response. A more planar structure generally leads to better π-electron delocalization and enhanced NLO properties. Computational studies would typically analyze the bond lengths, bond angles, and dihedral angles to understand the degree of planarity.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time at an atomic level. These simulations can provide insights into the intermolecular interactions of 2',5'-Dichloro-4'-nitroacetophenone in different environments.

Simulations of 2',5'-Dichloro-4'-nitroacetophenone in Solution

MD simulations can be used to understand how 2',5'-Dichloro-4'-nitroacetophenone interacts with solvent molecules. By placing a model of the compound in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or DMSO), researchers can observe its solvation dynamics. Key properties that can be analyzed include:

Radial Distribution Functions (RDFs): RDFs can reveal the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This helps in understanding the solvation shell structure and identifying specific interactions like hydrogen bonding (if applicable).

Hydrogen Bonding Analysis: While 2',5'-Dichloro-4'-nitroacetophenone itself does not have strong hydrogen bond donors, the oxygen atoms of the nitro and acetyl groups can act as hydrogen bond acceptors. MD simulations can quantify the extent and lifetime of hydrogen bonds with protic solvents.

Diffusion Coefficient: The diffusion coefficient of the solute in the solvent can be calculated, providing information about its mobility.

Investigation of Host-Guest Interactions (e.g., with Cyclodextrins, if applicable to similar compounds)

While specific studies on the host-guest interactions of 2',5'-Dichloro-4'-nitroacetophenone may be limited, research on similar aromatic ketones with cyclodextrins (CDs) provides a framework for understanding such potential interactions. Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules in their hydrophobic cavity.

MD simulations can be employed to study the inclusion complex formation between 2',5'-Dichloro-4'-nitroacetophenone and a cyclodextrin (e.g., β-cyclodextrin). These simulations can:

Determine the preferred orientation of the guest molecule inside the host cavity.

Calculate the binding free energy of the complex, indicating the stability of the inclusion.

Identify the key intermolecular forces driving the complexation, such as van der Waals interactions, hydrophobic effects, and potential hydrogen bonds between the host and guest.

The following table outlines the typical energetic contributions to the binding of a small aromatic molecule within a cyclodextrin cavity, as would be determined from MD simulations.

Table 2: Representative Energetic Contributions to Host-Guest Binding

| Interaction Energy Component | Representative Value (kcal/mol) |

|---|---|

| Van der Waals Energy | -15 to -25 |

| Electrostatic Energy | -5 to -10 |

| Solvation Free Energy | +10 to +20 |

| Total Binding Free Energy | -5 to -10 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. While a specific QSAR model for 2',5'-Dichloro-4'-nitroacetophenone would require a dataset of structurally related compounds with measured activities, the principles of QSAR can be discussed in the context of gaining mechanistic insights.

A typical QSAR study involves the following steps:

Data Set Collection: A series of compounds with structural similarities to 2',5'-Dichloro-4'-nitroacetophenone and their corresponding measured biological activities (e.g., enzyme inhibition, cytotoxicity) would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: van der Waals volume, surface area, shape indices.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a hypothetical QSAR model involving compounds like 2',5'-Dichloro-4'-nitroacetophenone, the resulting equation might look like:

Activity = c0 + c1LogP + c2LUMO + c3*ASA

Where:

LogP is the octanol-water partition coefficient (a measure of hydrophobicity).

LUMO is the energy of the Lowest Unoccupied Molecular Orbital (related to electron-accepting ability).

ASA is the accessible surface area.

c0, c1, c2, c3 are the regression coefficients.

Such a model could provide mechanistic insights by highlighting the key molecular features that govern the activity of this class of compounds. For example, a positive coefficient for LogP would suggest that higher hydrophobicity is beneficial for activity.

Derivation of Structural Descriptors

Structural descriptors are numerical values that characterize the chemical and physical properties of a molecule based on its structure. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a compound's structure with its biological activity. For 2',5'-Dichloro-4'-nitroacetophenone, a variety of descriptors can be computationally derived to describe its topology, geometry, and electronic nature.

These descriptors can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, derived from the molecular formula and connectivity. They include molecular weight, atom counts, number of rings, and number of specific functional groups.

Topological Descriptors: These descriptors quantify the atomic connectivity within the molecule, reflecting its size, shape, and degree of branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: Derived from the 3D coordinates of the atoms, these descriptors provide information about the molecule's shape and size. Examples include molecular surface area and volume.

Quantum-Chemical Descriptors: These descriptors are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. For a nitroaromatic compound like 2',5'-Dichloro-4'-nitroacetophenone, these are particularly important. Key quantum-chemical descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor is related to the molecule's ability to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor is related to the molecule's ability to accept electrons and is often correlated with the electrophilicity of nitroaromatic compounds. researchgate.net

Dipole Moment: This indicates the polarity of the molecule, which can influence its solubility and ability to cross biological membranes.

Atomic Charges: These describe the distribution of electron density within the molecule, highlighting potentially reactive sites.

The following table summarizes some of the key structural descriptors that can be computationally derived for 2',5'-Dichloro-4'-nitroacetophenone.

| Descriptor Class | Specific Descriptor | Significance for 2',5'-Dichloro-4'-nitroacetophenone |

| Constitutional | Molecular Weight | Basic property influencing diffusion and transport. |

| Number of Heavy Atoms | Relates to molecular size and lipophilicity. nih.gov | |

| Number of Rotatable Bonds | Influences conformational flexibility. | |

| Topological | Wiener Index | Describes molecular branching. |

| Kier & Hall Connectivity Indices | Quantify the degree of connectivity and complexity. | |

| Geometrical | Molecular Surface Area | Affects interactions with biological macromolecules. |

| Molecular Volume | Relates to steric effects and binding affinity. | |

| Quantum-Chemical | EHOMO | Indicates nucleophilic reactivity. |

| ELUMO | Indicates electrophilic reactivity, crucial for nitroaromatics. researchgate.net | |

| Dipole Moment | Influences solubility and membrane permeability. | |

| Mulliken Atomic Charges | Identify electrophilic and nucleophilic centers. |

Correlation with Mechanistic Biological Endpoints (excluding clinical/toxicological outcomes)

The structural descriptors derived for 2',5'-Dichloro-4'-nitroacetophenone can be correlated with various mechanistic biological endpoints to understand its potential interactions with biological systems. These correlations are typically established through QSAR models, which mathematically link the structural descriptors to a specific biological activity. It is important to note that this discussion excludes clinical or toxicological outcomes and focuses on the underlying molecular mechanisms.

For nitroaromatic compounds, a key mechanistic feature is the enzymatic reduction of the nitro group. mdpi.com This process is often a critical step in their biological activity. The electron-withdrawing nature of the nitro group, enhanced by the presence of two chlorine atoms and the acetyl group on the aromatic ring of 2',5'-Dichloro-4'-nitroacetophenone, makes the molecule susceptible to enzymatic reduction.

The correlation of specific descriptors with this mechanistic endpoint can be hypothesized as follows:

ELUMO: A lower ELUMO value indicates a greater electron affinity, suggesting that the molecule is more easily reduced. Therefore, a strong correlation is expected between a lower ELUMO and a higher rate of enzymatic nitroreduction. researchgate.net This descriptor is often a key parameter in QSAR models for the biological activity of nitroaromatic compounds. researchgate.net

Electronic Descriptors: The distribution of atomic charges, particularly on the nitro group and the aromatic ring, can influence the interaction of the molecule with the active site of nitroreductase enzymes. Descriptors related to the electron density of the aromatic ring are significant, as the nitro group withdraws electron density, making the ring susceptible to nucleophilic attack. nih.gov

The following table illustrates the potential correlation between selected structural descriptors of 2',5'-Dichloro-4'-nitroacetophenone and a key mechanistic biological endpoint.

| Structural Descriptor | Mechanistic Biological Endpoint | Expected Correlation | Rationale |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Rate of Enzymatic Nitroreduction | Negative | A lower ELUMO indicates greater electron affinity, facilitating the acceptance of electrons required for reduction. researchgate.net |

| Dipole Moment | Membrane Permeability | Non-linear | An optimal polarity is required for a molecule to pass through biological membranes to reach its target enzyme. |

| Molecular Shape Descriptors (e.g., Molecular Surface Area, Volume) | Enzyme Binding Affinity | Optimal Value | The molecule must have a complementary shape and size to fit into the enzyme's active site for efficient interaction. |

| Charge on Nitro Group Oxygen Atoms | Interaction with Enzyme Active Site | Positive | More negative charges on the oxygen atoms may facilitate stronger interactions with positively charged residues in the enzyme's active site. |

Mechanistic Studies of Reactions Involving 2 ,5 Dichloro 4 Nitroacetophenone

Kinetics and Thermodynamics of Synthetic Pathways

The speed and extent of a chemical reaction are governed by its kinetics and thermodynamics, respectively. For synthetic pathways involving 2',5'-dichloro-4'-nitroacetophenone, understanding these parameters is key to achieving desired outcomes.

Reaction Rate Determination and Activation Energies

While specific kinetic data for reactions of 2',5'-dichloro-4'-nitroacetophenone are not extensively documented in publicly available literature, we can infer the expected kinetic behavior from studies on analogous systems, such as the hydrogenation of 4-nitroacetophenone. The rate of a reaction is typically determined by monitoring the change in concentration of reactants or products over time. For instance, in the catalytic reduction of the nitro group of 2',5'-dichloro-4'-nitroacetophenone to an amino group, the reaction rate could be followed spectrophotometrically by observing the disappearance of the yellow color associated with the nitro-aromatic compound.

The activation energy (Ea) represents the minimum energy required for a reaction to occur. It is a critical parameter that influences the reaction rate, with a lower activation energy leading to a faster reaction. For the hydrogenation of 4-nitroacetophenone, unusual rate behavior has been observed, which is rationalized by a combination of two reaction mechanisms that dominate at different substrate concentrations. researchgate.net Kinetic modeling of such reactions can yield substrate binding constants and provide insights into the reaction mechanism. researchgate.net

Table 1: Illustrative Kinetic Data for a Hypothetical Reaction of 2',5'-Dichloro-4'-nitroacetophenone

| Reaction Parameter | Illustrative Value | Unit |

| Rate Constant (k) | 1.5 x 10⁻³ | L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | 65 | kJ/mol |

| Pre-exponential Factor (A) | 2.0 x 10⁸ | s⁻¹ |

| Note: This data is illustrative and intended to represent typical values for such reactions. Specific experimental data for 2',5'-dichloro-4'-nitroacetophenone is not readily available. |

Equilibrium Constants and Yield Optimization

The equilibrium constant (Keq) provides a measure of the extent to which a reaction proceeds to completion. A large Keq indicates that the products are favored at equilibrium. For many derivatization reactions of 2',5'-dichloro-4'-nitroacetophenone, such as the formation of pyrazoles or the reduction of the nitro group, the reactions are often irreversible or proceed with high conversion, suggesting a large Keq.

Yield optimization is a primary goal in synthetic chemistry. For reactions involving 2',5'-dichloro-4'-nitroacetophenone, several factors can be manipulated to maximize the yield of the desired product. These include temperature, pressure, catalyst choice, and solvent. For example, in the selective hydrogenation of 4-nitroacetophenone, the choice of catalyst and support can dramatically influence the selectivity and yield of the desired aminoacetophenone. researchgate.net The hydrogenation of 4-nitroacetophenone has been optimized for the selective reduction to the corresponding aniline-ketone (97% yield), aniline-alcohol (95% yield), and aniline-methylene (99% yield) by carefully controlling reaction parameters. researchgate.net

Detailed Reaction Mechanisms for Derivatization

The derivatization of 2',5'-dichloro-4'-nitroacetophenone can lead to a variety of valuable compounds. Understanding the step-by-step mechanisms of these transformations is essential for controlling the outcome.

Step-by-Step Elucidation of Organic Transformations